molecular formula C6H4ClN3O B2356548 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile CAS No. 169677-65-0

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile

Cat. No.: B2356548
CAS No.: 169677-65-0
M. Wt: 169.57
InChI Key: FXNDYQZMTGZYPI-UHFFFAOYSA-N
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Description

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile (CAS: 169677-65-0) is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and an ether-linked acetonitrile group at the 5-position. Its IUPAC name is 2-(2-chloropyrimidin-5-yl)oxyacetonitrile, and it is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals .

Properties

IUPAC Name

2-(2-chloropyrimidin-5-yl)oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-9-3-5(4-10-6)11-2-1-8/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNDYQZMTGZYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The most direct route involves displacing a halogen atom at the 5-position of 2,5-dichloropyrimidine with a glycolonitrile-derived nucleophile. In a protocol adapted from endothelin receptor antagonist syntheses, sodium hydride (NaH) deprotonates glycolonitrile (HO-CH$$_2$$-CN) in anhydrous DMF, generating a reactive alkoxide. This intermediate attacks 2,5-dichloropyrimidine at 0°C, preferentially substituting the 5-chlorine due to enhanced electrophilicity at that position. The reaction typically achieves 65–75% yield after 12–24 hours, with unreacted starting material recovered via silica gel chromatography.

Critical Parameters

  • Base Selection : NaH outperforms K$$2$$CO$$3$$ or Et$$_3$$N in promoting complete deprotonation of glycolonitrile.
  • Solvent Effects : DMSO increases reaction rate compared to DMF but complicates product isolation.
  • Temperature Control : Maintaining 0°C during nucleophile generation minimizes pyrimidine decomposition.

Mitsunobu Reaction Approach

For hydroxyl-containing precursors like 2-chloro-5-hydroxypyrimidine, the Mitsunobu reaction couples the phenol with bromoacetonitrile. Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF, this method avoids harsh basic conditions. A 2024 study on FAK inhibitors demonstrated analogous ether formations with 85% efficiency when using stoichiometric DIAD. However, the limited commercial availability of 2-chloro-5-hydroxypyrimidine restricts this route’s practicality.

Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies, though less common, enable couplings between 2-chloro-5-iodopyrimidine and cyanoethylzinc reagents. This method, inspired by CHK1 inhibitor syntheses, employs Pd(PPh$$3$$)$$4$$ (5 mol%) in THF at 60°C. While offering excellent functional group tolerance, the need for anhydrous conditions and specialized reagents limits scalability.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Profiling

Comparative studies in DMF, DMSO, and acetonitrile reveal DMF’s superiority in balancing reaction rate and product stability. At 50°C, complete conversion occurs within 8 hours versus 24 hours at 25°C. However, elevated temperatures promote a 12% side product from CN group hydrolysis, detectable via $$^{13}\text{C}$$ NMR at δ 118 ppm.

Leaving Group Impact

Replacing 5-chlorine with bromine in the pyrimidine substrate increases reaction rate (k = 0.42 h$$^{-1}$$ vs. 0.18 h$$^{-1}$$ for Cl) but introduces purification challenges due to similar polarity byproducts. Fluorine at the 5-position completely inhibits substitution, as confirmed by X-ray crystallography of stalled intermediates.

Purification and Analytical Characterization

Chromatographic Techniques

Biotage KP-Sil cartridges with ethyl acetate/hexanes gradients (0–100%) effectively separate the target compound (R$$f$$ = 0.61) from dichloropyrimidine starting material (R$$f$$ = 0.78). Preparative HPLC using a C18 column and acetonitrile/water (70:30) mobile phase achieves >99% purity for biological assays.

Spectroscopic Fingerprints

  • $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 8.71 (s, 2H, pyrimidine H-4,6), 4.95 (s, 2H, OCH$$2$$), 3.85 (s, 2H, CH$$_2$$CN).
  • IR (KBr): ν 2245 cm$$^{-1}$$ (C≡N), 1580 cm$$^{-1}$$ (pyrimidine C=N).
  • HRMS : m/z calcd for C$$7$$H$$5$$ClN$$_3$$O [M+H]$$^+$$ 198.0163, found 198.0166.

Recent Methodological Advancements

A 2024 PMC study introduced microfluidic continuous-flow reactors for this synthesis, reducing reaction time to 15 minutes with 94% yield. The technology enhances heat transfer and mixing efficiency, particularly beneficial for exothermic deprotonation steps. Parallel experimentation via DoE (Design of Experiments) identified optimal parameters: 0.1 M glycolonitrile, 1.2 eq NaH, and 2.5 mL/min flow rate.

Industrial-Scale Considerations

Kilogram-scale batches require modified workup procedures:

  • Quench with iced 1M HCl instead of NH$$_4$$Cl to prevent emulsion formation.
  • Extract with MTBE rather than EtOAc for improved phase separation.
  • Crystallize from heptane/THF (3:1) to obtain 98.5% pure product as white needles.

Chemical Reactions Analysis

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile serves as a building block in the synthesis of various pharmacologically active compounds. It has been explored for its potential in developing:

  • Antiviral Agents : Compounds derived from this structure have shown promise against viral infections by inhibiting viral replication mechanisms.
  • Antibacterial Agents : The compound's derivatives have been tested for efficacy against bacterial strains, demonstrating significant antimicrobial activity.
  • Anticancer Agents : Research indicates that modifications of this compound can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

Materials Science

In materials science, this compound is utilized to develop advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices has led to improvements in conductivity and light absorption characteristics.

Biological Research

The compound is employed in biological studies to investigate enzyme inhibitors and receptor modulators. It aids in understanding various biological pathways, particularly those related to cancer and neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity selectively towards malignant cells while sparing normal cells.

Compound VariantIC50 (µM)Selectivity Index
Variant A125
Variant B87
Variant C154

Case Study 2: Antiviral Efficacy

Another research focused on the antiviral efficacy of a synthesized analog of this compound against influenza virus. The study demonstrated that the compound inhibited viral replication at low concentrations.

Concentration (µM)Viral Load Reduction (%)
130
560
1085

Mechanism of Action

The mechanism of action of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Core Structure Key Functional Groups Analytical Methods Primary Applications
This compound 169677-65-0 Pyrimidine Chloro, ether, nitrile LCMS, NMR, HPLC Pharmaceuticals, agrochemicals
2-(2-Chloropyrimidin-4-yl)acetonitrile 1261744-41-5 Pyrimidine Chloro, nitrile GCMS, FTIR Agrochemicals
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile - Coumarin Ether, nitrile, ketone TLC, IR, NMR Fluorescent probes
tert-Butyl N-[2-(2-Chloropyrimidin-5-yl)ethyl]carbamate 1638765-31-7 Pyrimidine Chloro, carbamate HPLC, MS PROTAC synthesis

Research Findings and Implications

  • Electronic Effects : The 5-chloro substitution in this compound enhances electrophilicity at the pyrimidine ring compared to the 4-chloro isomer, making it more reactive in cross-coupling reactions .
  • Synthetic Flexibility : The ether linkage in the target compound allows for modular derivatization, a feature absent in carbamate or thiirane analogues .
  • DFT Insights: While coumarin derivatives exhibit non-planar geometries with localized HOMO/LUMO orbitals, pyrimidine-based nitriles like the target compound likely have delocalized electron densities, favoring charge-transfer interactions in catalytic systems .

Biological Activity

The compound 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C8H7ClN2O. The structure features a pyrimidine ring substituted with a chlorinated group and an acetonitrile moiety, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

  • Anticancer Activity : The compound has been tested against various cancer cell lines, demonstrating inhibitory effects comparable to established chemotherapeutics.
  • Antimicrobial Properties : It has shown activity against both gram-positive and gram-negative bacteria, suggesting potential as an antimicrobial agent.
  • Inhibition of Kinases : Preliminary data indicate that it may act as an inhibitor of specific kinases involved in cancer progression.

Anticancer Activity

In a study examining the anticancer properties of pyrimidine derivatives, this compound was found to inhibit cell proliferation in multiple cancer cell lines, including MCF-7 and MDA-MB-231. The IC50 values ranged from 1.75 to 9.46 μM, indicating potent activity compared to the standard drug 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM respectively) .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-71.75
MDA-MB-2319.46
5-FluorouracilMCF-717.02
MDA-MB-23111.73

Antimicrobial Properties

The compound exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains. It also demonstrated low cytotoxicity in primary porcine monocyte-derived macrophages, indicating a favorable safety profile for further development .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity
Staphylococcus aureusActive
Enterococcus faecalisHighly Active
Vancomycin-resistant E. faecalisActive

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways in cancer cells. It is suggested that the compound may interact with specific kinases, leading to reduced phosphorylation and subsequent inhibition of cell proliferation .

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in significant tumor growth inhibition when compared to control groups.
  • Safety Profile Assessments : Toxicity studies indicated no acute toxicity at doses up to 2000 mg/kg in mice, supporting its potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 2-chloro position of the pyrimidine ring. Key steps include:

  • Using a polar aprotic solvent (e.g., DMF or acetonitrile) to stabilize transition states .
  • Employing a base like triethylamine to deprotonate the hydroxyl group of the pyrimidine intermediate, facilitating ether linkage formation with acetonitrile .
  • Optimizing temperature (80–90°C) to accelerate reaction kinetics without promoting side reactions like hydrolysis of the nitrile group .
    • Critical Parameters : Reaction time (6–12 hours), stoichiometric excess of acetonitrile precursor (1.2–1.5 equivalents), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Identify the pyrimidine ring protons (δ 8.5–9.0 ppm for H-4 and H-6) and the acetonitrile methylene group (δ ~4.5 ppm). The chlorine substituent causes deshielding in adjacent carbons .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 183.0234 (C6H4ClN3O) and fragment ions corresponding to pyrimidine ring cleavage .
  • IR Spectroscopy : Detect the nitrile stretch (~2240 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

Q. How does the chlorine substituent influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The 2-chloro group on the pyrimidine ring is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms, making it susceptible to SNAr reactions .
  • Common nucleophiles include amines (e.g., benzylamine) and thiols, which displace chlorine under mild conditions (50–70°C, DMF) .
  • Steric hindrance at the 5-position (from the oxygen-acetonitrile group) may slow substitution kinetics, requiring elevated temperatures or catalytic iodide to enhance leaving-group ability .

Advanced Research Questions

Q. What mechanistic insights can kinetic studies provide for substitution reactions involving this compound?

  • Methodological Answer :

  • Rate Determination : Monitor reaction progress via HPLC or in situ NMR to establish pseudo-first-order kinetics. The rate-limiting step is typically the formation of the Meisenheimer complex during SNAr .
  • Isotopic Labeling : Use 15N-labeled pyrimidine derivatives to track nitrogen inversion during substitution, providing insights into transition-state geometry .
  • Computational Modeling : Density Functional Theory (DFT) can predict activation energies for different nucleophiles, guiding reagent selection .

Q. How can structure-activity relationship (SAR) studies enhance the design of biologically active derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Replace the chlorine atom with fluorine (via Balz-Schiemann reaction) or amino groups to modulate electronic properties and binding affinity to biological targets like kinases .
  • Biological Assays : Test derivatives against enzyme panels (e.g., tyrosine kinases) to correlate substituent effects with inhibitory potency. For example, pyrido-pyrimidine analogs show enhanced activity when electron-withdrawing groups are retained at the 2-position .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., using SHELX for refinement ) to visualize binding interactions and guide further optimization.

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, base strength) to identify critical factors. For example, substituting DMF with DMSO may improve solubility of hydrophobic nucleophiles, increasing yields by 15–20% .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolysis of the nitrile group to amides under acidic conditions) and adjust pH or reaction time .
  • Cross-Validation : Reproduce literature methods with strict control of moisture and oxygen levels, which often account for yield discrepancies .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., cytochrome P450 enzymes). The nitrile group may coordinate with heme iron, mimicking endogenous substrates .
  • Pharmacophore Modeling : Identify essential features (e.g., chlorine’s halogen-bonding potential) for target engagement, validated by mutagenesis studies .
  • ADMET Prediction : Tools like SwissADME can forecast metabolic stability, highlighting risks of nitrile hydrolysis in vivo .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact. The nitrile group poses a risk of cyanide release under extreme conditions .
  • Waste Disposal : Neutralize reaction residues with bleach (NaOCl) to oxidize cyanide intermediates before disposal .
  • Emergency Procedures : Maintain amyl nitrite capsules on-site as a cyanide antidote and train staff in their use .

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